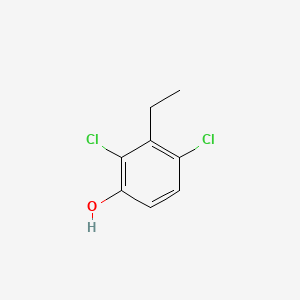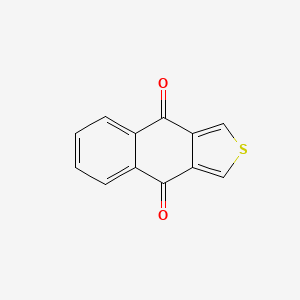
Naphtho(2,3-c)thiophene-4,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(2,3-c)thiophene-4,9-dione is an organic compound that belongs to the class of naphthoquinones fused with a thiophene ring. This compound is known for its strong electron-withdrawing properties, making it a valuable component in various chemical and industrial applications, particularly in the field of organic electronics and photovoltaics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naphtho(2,3-c)thiophene-4,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1,4-naphthoquinone with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Naphtho(2,3-c)thiophene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Naphtho(2,3-c)thiophene-4,9-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of naphtho(2,3-c)thiophene-4,9-dione involves its strong electron-withdrawing properties, which influence the electronic properties of the molecules it interacts with. This compound can modulate the electronic structure of polymers and other materials, enhancing their performance in electronic applications. The molecular targets and pathways involved include the modulation of charge transport and energy levels in organic electronic devices .
Vergleich Mit ähnlichen Verbindungen
Naphtho(2,3-b)thiophene-4,9-dione: Similar structure but different electronic properties.
Benzodithiophene derivatives: Used in similar applications but with different structural features.
Thieno[3,4-b]thiophene derivatives: Another class of thiophene-fused compounds with distinct properties.
Uniqueness: Naphtho(2,3-c)thiophene-4,9-dione is unique due to its specific fusion of naphthoquinone and thiophene, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of high-performance organic electronic materials .
Eigenschaften
CAS-Nummer |
33527-20-7 |
|---|---|
Molekularformel |
C12H6O2S |
Molekulargewicht |
214.24 g/mol |
IUPAC-Name |
benzo[f][2]benzothiole-4,9-dione |
InChI |
InChI=1S/C12H6O2S/c13-11-7-3-1-2-4-8(7)12(14)10-6-15-5-9(10)11/h1-6H |
InChI-Schlüssel |
OMZKZKGVFMWHOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CSC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




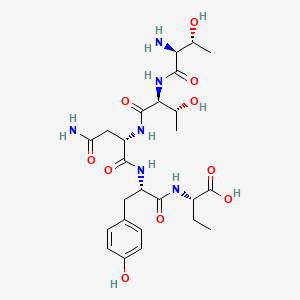
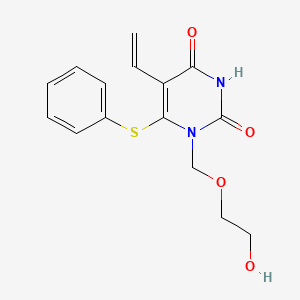
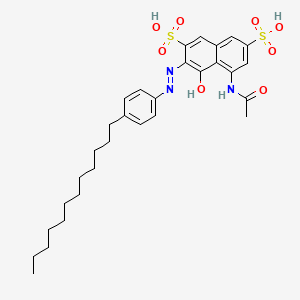
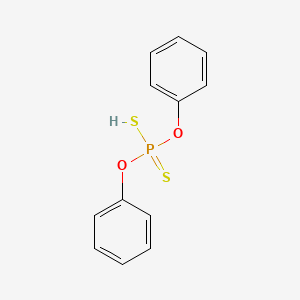



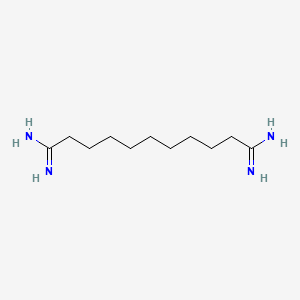
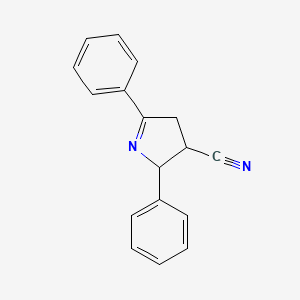
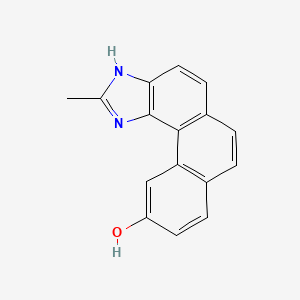
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
